2-[3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl]pyridine
Description
Properties
IUPAC Name |
[3-(1-methylpyrazol-3-yl)piperidin-1-yl]-pyridin-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-18-10-7-13(17-18)12-5-4-9-19(11-12)15(20)14-6-2-3-8-16-14/h2-3,6-8,10,12H,4-5,9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRGIZUQZWMFIDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCCN(C2)C(=O)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl]pyridine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Formation of the Piperidine Ring: The piperidine ring can be synthesized via the hydrogenation of pyridine or through the cyclization of appropriate precursors.
Coupling Reactions: The pyrazole and piperidine rings are then coupled with the pyridine ring using a suitable coupling agent such as palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and piperidine rings.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the rings.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce various functional groups such as halides or alkyl groups.
Scientific Research Applications
2-[3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl]pyridine is a complex organic compound with a pyridine ring substituted with a piperidine moiety, which is further substituted by a methyl pyrazole group. It has a molecular formula of , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. Compounds with similar structures have exhibited biological activities, including anti-inflammatory, analgesic, and antitumor properties. The uniqueness of 2-[3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl]pyridine lies in its functionality from both the pyrazole and piperidine moieties, potentially allowing for versatile interactions within biological systems compared to similar compounds.
Potential Applications
The potential applications of 2-[3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl]pyridine span several fields:
- Drug Development The compound can be a building block for creating new pharmaceuticals. Its structure combines different pharmacophores, potentially enhancing its biological activity.
- Chemical Research It serves as a reference material in chemical research.
- Biological Studies The compound can be utilized in biological studies.
Interaction Studies
Interaction studies are crucial for understanding how 2-[3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl]pyridine interacts with biological targets. Preliminary studies could involve:
- Enzyme Inhibition Assays Testing the compound's ability to inhibit enzymes involved in disease pathways.
- Receptor Binding Studies Assessing its binding affinity to relevant receptors.
- Cell-Based Assays Evaluating its effects on cell growth, apoptosis, or other cellular processes.
These studies help elucidate the mechanisms behind its biological activity and guide future drug development efforts.
Structural Similarity and Activities
Several compounds share structural similarities with 2-[3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl]pyridine, each exhibiting distinct properties:
| Compound Name | Structure | Notable Activity |
|---|---|---|
| 1-Methylpyrazole | Pyrazole ring | Antimicrobial |
| Piperidinylpyrazoles | Piperidine + pyrazole | Antitumor |
| Pyrazolopyridines | Pyrazole + pyridine | Anti-inflammatory |
Mechanism of Action
The mechanism of action of 2-[3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl]pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural and functional differences between 2-[3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl]pyridine and analogous compounds:
Key Findings and Contrasts
Core Heterocycles and Electronic Effects: The target compound’s pyridine core differs from the pyridazine in , which introduces two adjacent nitrogen atoms, altering electron distribution and reactivity. The acrylonitrile group in ’s compound introduces a strong electron-withdrawing group, contrasting with the target’s carbonyl, which may affect solubility and metabolic stability .
Hydrogen Bonding and Crystal Packing :
- The target compound’s carbonyl and pyrazole groups may engage in hydrogen bonding similar to ’s acrylate derivative, which forms dimers via C–H···π and C–H···O interactions . However, ’s propanamide derivative exhibits stronger N–H···N and N–H···O bonds, leading to linear chains in its crystal lattice .
The chloromethyl group in ’s compound introduces reactivity for further functionalization, a feature absent in the target compound .
Synthetic Utility :
- The target compound’s piperidine-pyrazole-pyridine architecture mirrors motifs seen in kinase inhibitors and GPCR modulators. Its structural complexity exceeds simpler analogs like ’s propanamide derivative, which serves as a more straightforward hydrogen-bonding scaffold .
Biological Activity
2-[3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl]pyridine is a complex organic compound that exhibits a range of biological activities due to its unique structural features. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 2-[3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl]pyridine is . Its structure consists of a pyridine ring substituted with a piperidine moiety, which is further substituted by a methyl pyrazole group. This combination of pharmacophores may enhance its interactions with various biological targets.
Mechanisms of Biological Activity
Research indicates that compounds with similar structures often exhibit significant biological activities, including:
- Anti-inflammatory Effects : Compounds featuring pyrazole and piperidine rings have been shown to inhibit inflammatory pathways, potentially through the modulation of cytokine release.
- Antitumor Properties : The compound may interact with kinases involved in cancer progression, similar to other pyrazole derivatives that have demonstrated inhibitory effects on specific cancer cell lines.
- Analgesic Activity : The structural components suggest potential analgesic effects, possibly through central nervous system pathways.
In Vitro Studies
Preliminary in vitro studies have demonstrated the cytotoxic effects of 2-[3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl]pyridine against various cancer cell lines. For instance, studies have shown that derivatives with similar core structures exhibit inhibitory effects on human cancer cell lines such as A549 (lung carcinoma) and MCF7 (breast adenocarcinoma) .
| Cell Line | IC50 (µM) | Reference Compound |
|---|---|---|
| A549 | 58.4 | Cisplatin (47.2) |
| MCF7 | 75.0 | Fluorouracil (381.2) |
Mechanistic Insights
Molecular docking studies suggest that 2-[3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl]pyridine may bind effectively to targets such as vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in tumor angiogenesis. The binding affinity and interaction patterns indicate potential for further development as an anticancer agent .
Case Studies
Several case studies have highlighted the therapeutic potential of compounds related to 2-[3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl]pyridine:
- Anticancer Efficacy : A study involving oxazolo[5,4-d]pyrimidine derivatives showed comparable activity against colon cancer cell lines, suggesting that structural modifications can yield potent anticancer agents .
- Selectivity for Cancer Cells : Compounds in related studies displayed significant selectivity indices, indicating lower toxicity to normal cells compared to cancer cells, which is crucial for therapeutic applications .
Q & A
Q. What are the recommended synthetic routes for preparing 2-[3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl]pyridine?
- Methodological Answer : The synthesis typically involves coupling a pyridine-carboxylic acid derivative with a substituted piperidine-pyrazole intermediate. Key steps include:
- Step 1 : Activation of the pyridine-2-carboxylic acid using coupling agents like EDCI/HOBt to form an active ester .
- Step 2 : Reaction with 3-(1-methyl-1H-pyrazol-3-yl)piperidine under inert conditions (e.g., nitrogen atmosphere) to form the amide bond .
- Step 3 : Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and verification by H NMR and LC-MS .
Q. How should researchers handle and store 2-[3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl]pyridine to ensure stability?
- Methodological Answer :
- Handling : Use PPE (gloves, goggles, lab coat) in a fume hood due to skin/eye irritation risks . Avoid inhalation; monitor vapor pressure (e.g., 0.01 mmHg at 25°C) to assess airborne exposure .
- Storage : Store in airtight containers under nitrogen at –20°C to prevent hydrolysis of the carbonyl group. Desiccants (e.g., silica gel) are recommended to minimize moisture uptake .
Q. What spectroscopic techniques are most reliable for characterizing the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions (e.g., pyrazole methyl at δ 3.8 ppm, piperidine protons at δ 1.5–3.0 ppm) .
- X-ray Crystallography : Resolves stereochemistry of the piperidine ring and validates coplanarity between pyridine and pyrazole moieties (dihedral angle <5°) .
- Mass Spectrometry (HRMS) : Accurately determines molecular weight (expected [M+H]⁺: 287.15) and detects impurities .
Advanced Research Questions
Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the compound's bioactivity?
- Methodological Answer :
- Dose-Response Validation : Replicate assays (e.g., enzyme inhibition IC₅₀) under standardized conditions (pH 7.4, 37°C) to rule out experimental variability .
- Molecular Dynamics Simulations : Compare binding mode predictions (e.g., AutoDock Vina) with mutagenesis data to identify key residues (e.g., π-π stacking with pyridine vs. hydrogen bonding with carbonyl) .
- Orthogonal Assays : Use SPR (surface plasmon resonance) to validate binding kinetics if conflicting data arise from fluorescence-based assays .
Q. How can the stereoelectronic effects of substituents on the pyrazole ring influence the compound's binding affinity to target enzymes?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies :
- Electron-Withdrawing Groups (EWGs) : A chloro substituent (e.g., at pyrazole C5) enhances electrophilicity, improving interactions with catalytic lysine residues in kinases .
- Steric Effects : Bulkier groups (e.g., trifluoromethyl) may reduce affinity by disrupting piperidine ring flexibility, as shown in comparative docking studies .
- Quantum Mechanical Calculations : Use DFT (B3LYP/6-31G*) to quantify charge distribution and predict substituent effects on binding energy .
Q. What in vitro assays are recommended to assess the compound's inhibitory potential against cytochrome P450 enzymes, and how should conflicting data from different assay conditions be reconciled?
- Methodological Answer :
- Assay Design :
- CYP3A4 Inhibition : Use fluorogenic substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) in human liver microsomes. Include positive controls (ketoconazole) .
- Kinetic Analysis : Measure values via Dixon plots to distinguish competitive vs. non-competitive inhibition .
- Data Reconciliation :
- Buffer Compatibility : Ensure consistent ionic strength (e.g., 100 mM potassium phosphate) to avoid pH/conductivity artifacts .
- Metabolite Interference : Use LC-MS/MS to rule out false positives from compound degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
